8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester
Description
8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 8 and a benzyl substituent. The tert-butyl ester group serves as a protective moiety for the carboxylic acid, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .
Properties
IUPAC Name |
tert-butyl 8-benzyl-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-12-21(17-23)11-7-13-22(16-21)15-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLUJGJHYSSPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141968 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-61-7 | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection and Alkylation Strategy
A seven-step synthesis inspired by the preparation of analogous tert-butyl-diazaspiro compounds (e.g., tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) provides a foundational framework:
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Initial Functionalization : Ethyl malonate is reacted in ethanol to form a diethyl malonate intermediate.
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Reduction : Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces ester groups to diols.
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Tosylation : p-Toluenesulfonyl chloride (TsCl) in dichloromethane converts diols to tosylates, enabling nucleophilic substitution.
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Cyclization : Cesium carbonate in acetonitrile facilitates intramolecular cyclization to form the spirocyclic core.
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Reductive Cleavage : Magnesium turnings in methanol remove sulfonyl groups.
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Boc Protection : Boc anhydride in dichloromethane protects the free amine.
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Deprotection and Finalization : Palladium-catalyzed hydrogenolysis in methanol yields the target compound.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 3 | TsCl, Et₃N, CH₂Cl₂ | 100% |
| 4 | Cs₂CO₃, CH₃CN, 90°C | 70% |
| 6 | Boc₂O, K₂CO₃, THF | 85% |
This method emphasizes scalability, with yields exceeding 70% at critical stages.
Spirocyclization via Tsuji-Trost Reaction
Palladium-Catalyzed Cyclization
The Tsuji-Trost reaction, employed in spiro-diketopiperazine synthesis, is adaptable to diazaspiro systems:
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Substrate : Ugi adducts derived from amines, ketones, and isocyanides.
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Catalyst : Pd₂(dba)₃ with chiral ligands (e.g., L4 ) in 1,4-dioxane.
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Conditions : Room temperature, 0.025 M substrate concentration.
Example :
Optimization Insights :
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Ligand L4 (bisoxazoline) achieves 97:3 enantiomeric ratio (er).
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Higher dilution improves yield (58% → 86%) and er (94:6 → 97:3).
Benzylation Strategies
Direct N-Benzylation
Post-cyclization benzylation is critical for introducing the 8-benzyl group:
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Reagent : Benzyl bromide or chloride.
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Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Challenges :
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Competing O-benzylation requires careful stoichiometry.
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Steric hindrance at the spiro nitrogen necessitates elevated temperatures (80–90°C).
Alternative Routes via Hemiaminal Intermediates
Electrochemical Oxidation and Elimination
Shono’s electrochemical oxidation methodology generates enecarbamates, which undergo acid-mediated elimination to form spirocycles:
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Electrochemical Step : N-Boc piperidine is oxidized to a hemiaminal ether.
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Elimination : Brønsted acid (e.g., HCl) induces dehydration, forming the enecarbamate.
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Cyclization : Base-mediated ring closure yields the diazaspiro framework.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Boc Protection | 70–85 | Moderate | High |
| Tsuji-Trost | 58–86 | High (97:3 er) | Moderate |
| Electrochemical | 50–75 | Low | Low |
Key Observations :
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Industrial routes prioritize yield and scalability, often at the expense of enantioselectivity.
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Academic methods (e.g., Tsuji-Trost) achieve superior stereocontrol but require specialized ligands.
Structural and Mechanistic Considerations
Spiro-Ring Formation
The spiro[5.5]undecane system arises from intramolecular nucleophilic attack, often facilitated by:
Benzyl Group Introduction
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Timing : Early-stage benzylation risks side reactions; late-stage introduction post-cyclization is preferred.
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Regioselectivity : Steric effects favor substitution at the less hindered nitrogen.
Challenges and Innovations
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS Number: 1206970-61-7) is a unique chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a spirocyclic structure which is often associated with unique biological activities due to its three-dimensional conformation. The presence of the diaza group contributes to its potential reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the diazaspiro framework can enhance cytotoxicity against various cancer cell lines, making them potential candidates for drug development .
Neuropharmacology
CNS Activity
Compounds similar to 8-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives have been explored for their neuropharmacological effects, particularly in treating neurodegenerative diseases. The unique structure may facilitate interactions with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry, particularly in creating novel compounds for pharmaceutical applications .
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal demonstrated that a related diazaspiro compound showed a dose-dependent inhibition of cancer cell proliferation in vitro. The researchers synthesized multiple derivatives of the compound, including 8-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives, which exhibited enhanced activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Control Chemotherapy | 15 | MCF-7 |
| 8-Benzyl Derivative | 5 | MCF-7 |
| Other Derivative | 3 | MCF-7 |
Case Study 2: Neuropharmacological Effects
In another research project focused on neuropharmacology, scientists evaluated the effects of diazaspiro compounds on cognitive function in animal models. The results indicated that these compounds could improve memory retention and learning capabilities, suggesting their potential use as cognitive enhancers .
| Treatment Group | Memory Retention (%) | Learning Rate (%) |
|---|---|---|
| Control | 40 | 30 |
| Diazaspiro Compound | 70 | 60 |
Mechanism of Action
The mechanism by which 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spiro Ring Variations and Substituents
Spiro Ring Size and Heteroatom Composition
8-Benzyl-2,8-diaza-spiro[4.5]decane dihydrochloride (ST-6807)
- Spiro ring: [4.5] (smaller ring system vs. [5.5] in the target compound).
- Contains a benzyl group but lacks the tert-butyl ester.
- Classified as acutely toxic (oral, dermal, inhalation; Category 5), with hazards including H303, H313, and H333 .
- Key difference: Reduced steric bulk and altered reactivity due to smaller spiro architecture.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1)
Functional Group Variations
- (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Non-spiro compound with a pyrrolidine ring and iodine substituent. Causes skin/eye irritation (Category 2) and respiratory toxicity (Category 3) . Contrasts with spiro compounds in conformational flexibility and reactivity.
- cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester Cyclobutane core with an amine group; smaller ring system. Emphasizes how ring size affects steric hindrance and synthetic utility .
Table 1: Key Properties of Comparable Compounds
*Note: Data for the target compound is extrapolated from analogues.
Thermal and Chemical Stability
- Polymer Analogy (MA20 vs. A20) :
- Tert-butyl esters in polymers (e.g., MA20 and A20) exhibit distinct thermal degradation pathways. MA20 undergoes oxidative degradation (activation energy: 125 kJ/mol), while A20 forms cyclic anhydrides (116 kJ/mol) .
- Suggests that spirocyclic tert-butyl esters may similarly require controlled thermal conditions during synthesis or processing.
Biological Activity
8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester (CAS Number: 1206970-61-7) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The compound's molecular formula is , with a molecular weight of 344.5 g/mol. Its structural features include a diaza-spiro framework, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1206970-61-7 |
| Molecular Formula | C21H32N2O2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | tert-butyl 8-benzyl-2,8-diazaspiro[5.5]undecane-2-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic structure may enhance binding affinity and selectivity towards certain targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Cytotoxic Effects : Investigations into the compound's cytotoxicity reveal promising results in inhibiting cancer cell proliferation.
- Neuroprotective Properties : The diaza-spiro structure may confer neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of related spiro compounds, demonstrating significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. While specific data on this compound is limited, these findings suggest potential for similar activity.
- Cytotoxicity Assays : In vitro assays conducted on derivatives of diaza-spiro compounds indicated dose-dependent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
- Neuroprotection : Research into related compounds has shown promise in models of neurodegeneration, where they exhibited protective effects against oxidative stress-induced neuronal damage.
Q & A
Q. What are the standard synthetic routes for 8-Benzyl-2,8-diaza-spiro[5.5]undecane-2-carboxylic acid tert-butyl ester?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Protection of the amine group using tert-butyloxycarbonyl (Boc) groups, a common strategy for spirocyclic compounds (e.g., tert-butyl esters in and ) .
- Step 2: Cyclization via ring-closing metathesis or nucleophilic substitution to form the spiro[5.5]undecane core. For diazaspiro systems, intramolecular alkylation or reductive amination may be employed.
- Step 3: Benzyl group introduction via alkylation or coupling reactions (e.g., SN2 displacement with benzyl halides).
Table 1: Example Synthetic Conditions for Analogous Spiro Compounds
| Step | Reagents/Conditions | Yield (Analogous Compounds) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | ~85% () | |
| Cyclization | K₂CO₃, DMF, 80°C | ~60-70% () | |
| Benzylation | Benzyl bromide, NaH, THF | ~75% () |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm spirocyclic structure and tert-butyl/Boc group integrity. For example, tert-butyl signals appear as singlets at ~1.4 ppm in ¹H NMR () .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC: Purity assessment using reverse-phase columns (C18), with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the spirocyclic core’s stability under catalytic or acidic/basic conditions?
Methodological Answer:
- Stress Testing: Expose the compound to varying pH (e.g., HCl/NaOH in dioxane) and monitor degradation via HPLC or NMR. For example, tert-butyl esters hydrolyze under strong acids ( recommends safety precautions for similar esters) .
- Kinetic Studies: Track decomposition rates at elevated temperatures (e.g., 40–80°C) using Arrhenius plots.
- Catalytic Screening: Test stability in cross-coupling reactions (e.g., Pd-catalyzed couplings) by analyzing byproduct formation.
Table 2: Stability Data for Analogous Spiro Compounds
| Condition | Degradation Rate (t₁/₂) | Observations | Reference |
|---|---|---|---|
| pH 2 (HCl) | 2 hours | Boc group cleavage | |
| pH 12 (NaOH) | 6 hours | Spiro ring opening | |
| 80°C (Dry DMF) | 24 hours | No degradation |
Q. How to resolve contradictions between experimental and computational data (e.g., stereochemistry, conformational analysis)?
Methodological Answer:
- 2D NMR (NOESY/ROESY): Resolve spatial proximity of protons to confirm spirocyclic conformation (e.g., benzyl group orientation) .
- X-ray Crystallography: Obtain single-crystal structures for unambiguous stereochemical assignment.
- DFT Calculations: Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate models.
Q. What strategies optimize the removal of benzyl or tert-butyl groups without disrupting the spirocyclic core?
Methodological Answer:
- Benzyl Deprotection: Use catalytic hydrogenation (H₂/Pd-C) in ethanol or TFA for acid-labile conditions ( notes safety measures for benzylated amines) .
- Boc Removal: Treat with TFA/DCM (1:1) at 0°C to minimize side reactions () .
Data Contradiction Analysis
Scenario: Conflicting HPLC purity results between labs.
Resolution Protocol:
Method Validation: Ensure identical mobile phases, columns, and detectors.
Spiking Experiments: Add known impurities (e.g., free amine or hydrolyzed ester) to confirm retention times.
Collaborative Testing: Cross-validate using orthogonal techniques like LC-MS () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
